

(R)-Bromoenol lactone-d7 chemical structure and properties

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Compound of Interest

Compound Name: (R)-Bromoenol lactone-d7

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An In-depth Technical Guide to (R)-Bromoenol Lactone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Bromoenol lactone-d7** ((R)-BEL-d7), a deuterated analog of the potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, making it an essential resource for researchers utilizing this compound in studies of lipid signaling and drug development.

Chemical Structure and Properties

(R)-Bromoenol lactone-d7 is the (R)-enantiomer of a bromoenol lactone derivative in which seven hydrogen atoms on the naphthalene ring have been replaced by deuterium. This isotopic labeling makes it particularly useful as an internal standard for quantification of the non-deuterated compound in mass spectrometry-based analyses.^{[1][2]}

Chemical Structure:

- Formal Name: 6E-(bromomethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one^{[1][2]}

- Synonyms: (R)-BEL-d7[3][4]
- Molecular Formula: C₁₆H₆D₇BrO₂[1][3]
- Molecular Weight: 324.2 g/mol [1][3]

A 2D representation of the chemical structure is provided below:

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Caption: Chemical structure of (R)-Bromoenol lactone. The d7 variant has deuterium atoms on the naphthalene ring.

Physicochemical Properties:

The following table summarizes the known physicochemical properties of (R)-Bromoenol lactone and its deuterated analog.

| Property | Value | Reference(s) |
|----------------------|--|--------------|
| Physical State | Solution in methyl acetate | [2] |
| Solubility | DMF: 50 mg/mL DMSO: 25 mg/mL Ethanol: 5 mg/mL PBS (pH 7.2): <50 µg/mL | [1] |
| UV Absorption Maxima | 223, 280 nm | [1] |
| Purity | ≥99% deuterated forms (d ₁ -d ₇) | [1] |

Mechanism of Action

(R)-Bromoenol lactone is a potent, irreversible, and mechanism-based inhibitor of the calcium-independent phospholipase A₂ (iPLA₂) family of enzymes, with selectivity for iPLA₂γ.[5][6] Unlike its (S)-enantiomer, (R)-BEL does not significantly inhibit iPLA₂β except at higher

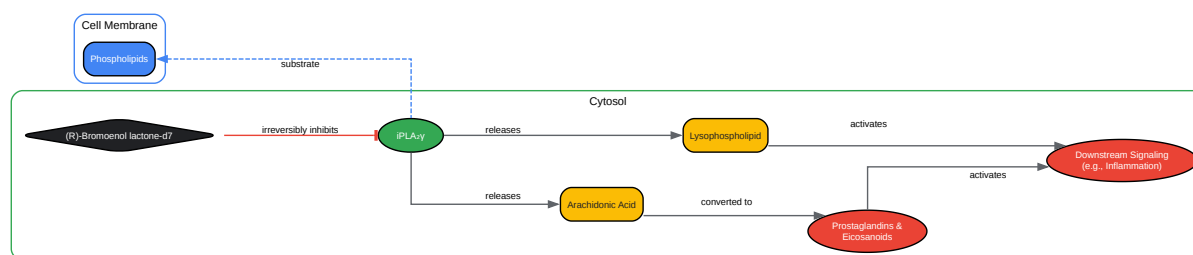
concentrations.[6] The inhibitory mechanism is described as "suicide inhibition," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.

The primary target, iPLA₂, plays a crucial role in cellular signaling by hydrolyzing the sn-2 ester bond of phospholipids, leading to the release of a free fatty acid, often arachidonic acid, and a lysophospholipid. These products are precursors to a variety of signaling molecules, including eicosanoids and platelet-activating factor. By inhibiting iPLA₂, (R)-BEL effectively blocks these downstream signaling cascades.

It is important to note that bromoenol lactone has been shown to have off-target effects, notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in phospholipid and triacylglycerol biosynthesis.[7][8][9] This should be taken into consideration when interpreting experimental results.

Signaling Pathway of iPLA₂ Inhibition:

The following diagram illustrates the role of iPLA₂ in the phospholipid signaling pathway and its inhibition by (R)-Bromoenol lactone.



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Caption: Inhibition of the iPLA₂ signaling pathway by **(R)-Bromoenol lactone-d7**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving (R)-Bromoenol lactone.

General Synthesis of Bromoenol Lactone

The synthesis of bromoenol lactones generally involves the α -bromination of a lactone followed by an elimination reaction. The following is a representative protocol adapted from the literature.

Materials:

- δ -Valerolactone
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide (initiator)
- Base (e.g., triethylamine or DBU)
- Anhydrous solvent (e.g., carbon tetrachloride or benzene)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- α -Bromination: A solution of δ -valerolactone, NBS, and a catalytic amount of AIBN in an anhydrous solvent is refluxed. The reaction is monitored by TLC or GC-MS.
- Work-up: After completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure.

- Elimination: The crude α -bromo lactone is dissolved in a suitable solvent, and a base is added to induce the elimination of HBr, forming the bromoenol lactone.
- Purification: The product is purified by silica gel column chromatography.
- Characterization: The final product is characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

iPLA₂ Activity Assay

This protocol describes a common method for measuring iPLA₂ activity in cell lysates using a spectrophotometric assay.

Materials:

- Cells or tissue of interest
- Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)
- Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA, 0.02% Triton X-100)
- Substrate: 1-palmitoyl-2-(1-thio)palmitoyl-sn-glycero-3-phosphocholine
- DTNB (Ellman's reagent)
- **(R)-Bromoenol lactone-d7** (inhibitor)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Lysate Preparation:
 - Harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in cold lysis buffer and lyse by sonication or homogenization.

- Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (cytosolic fraction) containing iPLA₂.
- Inhibitor Preparation:
 - Prepare a stock solution of **(R)-Bromoenol lactone-d7** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the inhibitor to determine the IC₅₀ value.
- Assay Protocol:
 - To each well of a 96-well plate, add the cell lysate.
 - For inhibitor-treated wells, add the desired concentration of **(R)-Bromoenol lactone-d7** and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
 - Initiate the reaction by adding the substrate and DTNB to all wells.
 - Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
 - Measure the absorbance at 405 nm at multiple time points. The rate of increase in absorbance is proportional to the iPLA₂ activity.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Quantitative Data

The following tables summarize the key quantitative data for (R)-Bromoenol lactone.

Table 1: Inhibitory Activity of Bromoenol Lactone Enantiomers

| Compound | Target | IC ₅₀ (μM) | Reference(s) |
|-----------------------|---------------------|-----------------------|--------------|
| (R)-Bromoenol lactone | iPLA ₂ γ | ~0.6 | [6] |
| (R)-Bromoenol lactone | iPLA ₂ β | >20-30 | [6] |
| (S)-Bromoenol lactone | iPLA ₂ β | 2 | [10] |

Table 2: Other Reported Inhibitory Constants for Bromoenol Lactone (Racemic or Unspecified Stereochemistry)

| Target Enzyme | K _i (nM) | IC ₅₀ (nM) | Reference(s) |
|---|---------------------|-----------------------|--------------|
| Phospholipase A ₂ (iPLA ₂) | 180 | [1] | |
| Macrophage iPLA ₂ | 60 | [1] | |
| Chymotrypsin | 636 | [1] | |
| Cellular Phosphatidic Acid Phosphohydrolase | ~8000 | [11] | |

Conclusion

(R)-Bromoenol lactone-d7 is a valuable tool for the selective study of iPLA₂γ. Its deuterated nature makes it an ideal internal standard for precise quantification in complex biological matrices. A thorough understanding of its chemical properties, mechanism of action, and potential off-target effects, as outlined in this guide, is crucial for its effective application in research and the development of novel therapeutics targeting lipid signaling pathways.

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